1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea
Description
1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea is a urea derivative featuring a pyrazine core substituted with a furan moiety and a thiazole ring linked to a pyridine group. Urea-based compounds are known for their versatility in drug discovery, often exhibiting enzyme inhibitory, antimicrobial, or antitumor activities depending on substituent motifs .
Properties
IUPAC Name |
1-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-3-(4-pyridin-2-yl-1,3-thiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O2S/c25-17(24-18-23-14(11-27-18)12-4-1-2-6-19-12)22-10-13-16(21-8-7-20-13)15-5-3-9-26-15/h1-9,11H,10H2,(H2,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLLHOXLEPCWFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)NCC3=NC=CN=C3C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea is a novel hybrid molecule that integrates multiple pharmacophoric elements, including furan, pyrazine, pyridine, and thiazole moieties. This unique structural composition suggests potential biological activities that merit detailed exploration. This article focuses on the biological activity of this compound, drawing from various research studies and findings.
Chemical Structure and Properties
The compound's IUPAC name indicates its complex structure, which can be represented as follows:
Structural Features
| Feature | Description |
|---|---|
| Furan Ring | Contributes to electron delocalization |
| Pyrazine Ring | Enhances interaction with biological targets |
| Thiazole Core | Known for antimicrobial and antitumor properties |
| Urea Linkage | Potential for hydrogen bonding interactions |
Antimicrobial Activity
Research indicates that compounds containing thiazole and pyrazine rings exhibit significant antimicrobial properties. For instance, the 2-aminothiazole derivatives have shown activity against Mycobacterium tuberculosis, with selectivity indices indicating favorable therapeutic profiles . The incorporation of the furan and pyridine moieties may enhance this activity through synergistic effects.
Antitumor Activity
Compounds similar to the target molecule have demonstrated notable antitumor activities. For example, a related compound exhibited a GI50 value of 25.1 µM against various cancer cell lines, including non-small cell lung cancer and leukemia . The structural components of our compound suggest it may also possess broad-spectrum antitumor activity.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing biological activity. Studies have shown that modifications at specific positions on the thiazole and pyrazine rings can significantly influence potency. For example, substituents at the C-4 position of thiazoles have been identified as critical for enhancing activity against M. tuberculosis .
Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of various thiazole derivatives, compounds with furan and pyridine substitutions were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited IC50 values in the nanomolar range against Staphylococcus aureus and Escherichia coli, suggesting potent antimicrobial properties .
Study 2: Antitumor Efficacy
Another investigation focused on the antitumor effects of urea derivatives similar to our compound. The study found that certain analogs exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells, highlighting their potential as anticancer agents .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in antimicrobial and anticancer applications. Its structural components allow it to interact with biological targets effectively.
Antimicrobial Activity : Research indicates that derivatives of compounds containing furan and pyrazine rings exhibit significant antimicrobial properties. For instance, similar compounds have been reported to inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
Anticancer Properties : The thiazole and pyridine rings are known for their role in anticancer drug development. Studies have shown that compounds with these structures can induce apoptosis in cancer cells and inhibit tumor growth .
Material Science
The unique chemical structure of this compound allows it to be utilized in the development of new materials, particularly in organic electronics and photovoltaics . The furan and pyrazine units can contribute to charge transport properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells.
Agricultural Chemistry
Compounds similar to 1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea have been explored for their potential as pesticides or herbicides . Their ability to disrupt biological processes in pests can lead to effective pest management solutions while minimizing environmental impact .
Case Studies
Comparison with Similar Compounds
Structural Analogues
The compound’s structure integrates pyrazine, furan, thiazole, and pyridine moieties. Key structural comparisons with evidence-based analogues include:
Pyrazine vs. Pyrazole/Pyrimidine Ureas :
Pyrazine rings (as in the target compound) are less common in the provided literature compared to pyrazole or pyrimidine-based ureas. For example, 3-[4-(hydroxymethyl)pyrazol-3-yl]ureas exhibit antitumor and kinase-inhibitory properties, attributed to the pyrazole core’s hydrogen-bonding capacity . In contrast, the pyrazine moiety in the target compound may influence electronic properties or binding interactions differently due to its nitrogen-rich aromatic system.- Thiazole Substituents: The 4-(pyridin-2-yl)thiazol-2-yl group in the target compound resembles thiazole derivatives in and . For instance, 1-(4-(3-nitrophenyl)thiazol-2-yl)-2-(pyridinylmethylene)hydrazines (compounds 16–17) show antioxidant and monoamine oxidase-B (MAO-B) inhibition . The pyridine-thiazole linkage in the target compound may similarly enhance binding to enzymatic pockets, though specific activity data are unavailable.
Furan vs. Other Heterocycles :
The furan substituent in the target compound contrasts with thiophene () or phenyl groups (). Furan’s oxygen atom could modulate solubility or metabolic stability compared to sulfur-containing thiophene or hydrophobic aryl groups.
Table 1: Comparison of Urea Derivatives with Heterocyclic Substituents
- Enzyme Inhibition : highlights that trifluoromethyl and halogenated substituents on thiazole-ureas enhance FabK inhibition (IC₅₀ values in μM range). The target compound’s pyridine-thiazole group may similarly target bacterial enzymes, but this remains speculative without data .
- Antitumor Potential: Pyrazole-ureas in show antitumor activity via kinase modulation. The pyrazine-furan system in the target compound could offer unique interactions with kinase ATP-binding sites.
- Metabolic Stability : The furan group may improve oxidative stability compared to thiophene (), though furans are prone to metabolic oxidation.
Contradictions and Limitations
- Substituent Effects : While halogenation boosts FabK inhibition in , nitrophenyl groups in favor MAO-B inhibition. The target compound’s lack of electron-withdrawing groups may limit similar activities.
- Synthetic Feasibility : Pyrazine-furan systems may pose challenges in regioselective synthesis compared to pyrazole or imidazole derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
